molecular formula C45H44O11 B156708 Triptogelin A-1 CAS No. 132536-78-8

Triptogelin A-1

Cat. No. B156708
M. Wt: 760.8 g/mol
InChI Key: KAMRIYILCXXILS-UHPPAMLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptogelin A-1 is a naturally occurring cyclic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This compound is isolated from the marine sponge Tripterygium wilfordii and has been found to possess various biological activities that make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of Triptogelin A-1 is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to modulate the expression of various genes involved in inflammation and immune response.

Biochemical And Physiological Effects

Triptogelin A-1 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis B virus. Additionally, it has been found to suppress the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Triptogelin A-1 in lab experiments is its potency. It has been found to exhibit biological activities at low concentrations, making it a cost-effective compound for research. However, one of the limitations of using Triptogelin A-1 is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for Triptogelin A-1 research. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods may increase its availability for research purposes.
Conclusion:
In conclusion, Triptogelin A-1 is a promising compound for scientific research due to its various biological activities. Its potential applications in cancer, viral infections, and autoimmune diseases make it a valuable candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Scientific Research Applications

Triptogelin A-1 has been found to possess various biological activities that make it a promising compound for scientific research. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Additionally, it has been found to have immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

CAS RN

132536-78-8

Product Name

Triptogelin A-1

Molecular Formula

C45H44O11

Molecular Weight

760.8 g/mol

IUPAC Name

[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-12-acetyloxy-5,7,8-tribenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate

InChI

InChI=1S/C45H44O11/c1-27-26-33(52-39(47)29-18-10-6-11-19-29)36(54-41(49)31-22-14-8-15-23-31)44(5)38(55-42(50)32-24-16-9-17-25-32)35(53-40(48)30-20-12-7-13-21-30)34-37(51-28(2)46)45(27,44)56-43(34,3)4/h6-25,27,33-38H,26H2,1-5H3/t27-,33+,34-,35-,36+,37-,38-,44+,45-/m1/s1

InChI Key

KAMRIYILCXXILS-UHPPAMLESA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

SMILES

CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

synonyms

triptogelin A-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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